molecular formula C11H10ClNO B13182116 1-Chloro-7-ethoxyisoquinoline

1-Chloro-7-ethoxyisoquinoline

Cat. No.: B13182116
M. Wt: 207.65 g/mol
InChI Key: UVWAWQWYEQSWKI-UHFFFAOYSA-N
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Description

1-Chloro-7-ethoxyisoquinoline is a chemical compound belonging to the isoquinoline family, which is characterized by a fusion of a benzene ring and a pyridine nucleus. Isoquinolines are known for their stability and unique reactivity, making them valuable in various chemical and pharmaceutical applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Chloro-7-ethoxyisoquinoline typically involves the chlorination and ethoxylation of isoquinoline derivatives. One common method includes the reaction of isoquinoline with ethyl chloroformate in the presence of a base, followed by chlorination using thionyl chloride .

Industrial Production Methods: Industrial production of this compound often employs microwave-assisted synthesis to enhance reaction efficiency and yield. This method reduces the reaction time and minimizes the use of harmful solvents, aligning with green chemistry principles .

Chemical Reactions Analysis

Types of Reactions: 1-Chloro-7-ethoxyisoquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-Chloro-7-ethoxyisoquinoline has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Chloro-7-ethoxyisoquinoline involves its interaction with cellular components, leading to various biological effects. It targets specific enzymes and proteins, disrupting their normal function. For instance, its antimicrobial activity is attributed to the inhibition of bacterial DNA gyrase, while its anticancer effects are linked to the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

  • 1-Chloro-7-fluoro-4-ethoxyisoquinoline
  • 7-Chloroquinoline derivatives

Comparison: 1-Chloro-7-ethoxyisoquinoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to 1-Chloro-7-fluoro-4-ethoxyisoquinoline, it exhibits different reactivity and biological activity profiles, making it suitable for specialized applications.

Conclusion

This compound is a versatile compound with significant potential in various fields of research and industry. Its unique chemical structure and reactivity make it a valuable tool for scientists and researchers.

Properties

Molecular Formula

C11H10ClNO

Molecular Weight

207.65 g/mol

IUPAC Name

1-chloro-7-ethoxyisoquinoline

InChI

InChI=1S/C11H10ClNO/c1-2-14-9-4-3-8-5-6-13-11(12)10(8)7-9/h3-7H,2H2,1H3

InChI Key

UVWAWQWYEQSWKI-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC2=C(C=C1)C=CN=C2Cl

Origin of Product

United States

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